3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one

Antibacterial Clostridium difficile Thienopyrimidinone

3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidin-4(3H)-one heterocyclic family, a recognized privileged scaffold in medicinal chemistry. This compound uniquely presents a primary amino group at the N3 position alongside a methyl substituent at C2, distinguishing it from more commonly explored 2-amino analogues.

Molecular Formula C7H7N3OS
Molecular Weight 181.22 g/mol
CAS No. 143362-04-3
Cat. No. B12542599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one
CAS143362-04-3
Molecular FormulaC7H7N3OS
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=O)N1N)SC=C2
InChIInChI=1S/C7H7N3OS/c1-4-9-5-2-3-12-6(5)7(11)10(4)8/h2-3H,8H2,1H3
InChIKeyVIBSOBFCDDOMJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Analysis of 3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 143362-04-3): A Core Scaffold for Anti-Infective and Kinase-Targeted Discovery


3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidin-4(3H)-one heterocyclic family, a recognized privileged scaffold in medicinal chemistry [1]. This compound uniquely presents a primary amino group at the N3 position alongside a methyl substituent at C2, distinguishing it from more commonly explored 2-amino analogues. The scaffold has demonstrated broad utility across anti-infective and kinase-targeted programs, with derivatives progressing to preclinical evaluation for malaria and acting as potent, selective inhibitors of targets such as PDE7, PDK1, JAK1 and Clostridium difficile growth [2]. Its value as a procurement target lies in this dual-substitution pattern, which enables regioselective derivatization and access to structure-activity relationship (SAR) space not covered by 2-amino or unsubstituted congeners.

Why Thienopyrimidinone Isomers Are Not Interchangeable for 3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one Procurement


Superficial structural similarity among thienopyrimidinones masks critical differences in regiochemistry and substitution that dictate biological activity, synthetic tractability, and selectivity. The three thienopyrimidine isomers (thieno[2,3-d], thieno[3,2-d], and thieno[3,4-d]) exhibit distinct pharmacological profiles [1]. Furthermore, within the thieno[3,2-d] series, the position of the exocyclic amino group (N3- vs. C2-amino) fundamentally alters the vectors available for target engagement. Published SAR on Clostridium difficile inhibitors demonstrates that a 2-methyl substituent is integral to potency, with the lead compound 6a (2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one) achieving MIC values of 19/38 µM against C. difficile strains—a phenotype inaccessible to non-methylated or 2-amino analogues without extensive re-optimization [2]. An antimalarial scaffold-hopping study explicitly concluded that a heteroatom at position 5 (equivalent to the N3 region in the 3-amino scaffold) is mandatory for antiplasmodial activity, while modifications at other positions were detrimental [3]. Thus, indiscriminate replacement of 3-amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one with a 2-amino or non-methylated variant is highly likely to compromise downstream synthetic utility and biological outcome.

Quantitative Differentiation Evidence for 3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one Procurement


Critical Role of 2-Methyl Substitution on Potency in Clostridium difficile Inhibitors

In a systematic medicinal chemistry exploration of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold targeting Clostridium difficile, the lead compound 6a—which bears the 2-methyl substituent—demonstrated potent activity. The study's optimization trajectory established that the 2-methyl group is essential for achieving low micromolar potency [1]. This provides a direct quantitative benchmark for the importance of the 2-methyl substitution pattern present in the target compound.

Antibacterial Clostridium difficile Thienopyrimidinone

Mandatory Heteroatom at Position 5 (N3 Region) for Antiplasmodial Activity Confirmed by Scaffold Hopping

A scaffold hopping study of the antiplasmodial hit gamhepathiopine (a 2-aminothieno[3,2-d]pyrimidin-4(3H)-one) generated 20 analogues across six distinct chemical series. The resulting SAR unambiguously revealed that the presence of a heteroatom at position 5—corresponding to the N3 position in 3-amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one—was mandatory for blood-stage antiplasmodial activity [1]. This finding validates the biological indispensability of the N3-amino substitution pattern.

Antimalarial Plasmodium falciparum Scaffold Hopping

Electron-Donating 2-Substituents Positively Modulate Antihyperlipidemic Activity

A QSAR study of two series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives evaluated for antihyperlipidemic activity demonstrated that only the electronic nature of the 2-substituent exerted a statistically significant influence on biological activity . The 2-methyl group, being electron-donating, is predicted to enhance activity relative to electron-withdrawing or hydrogen substituents at this position.

Antihyperlipidemic QSAR Thienopyrimidinone

Distinct Pharmacophoric Vectors of N3-Amino vs. C2-Amino Substituents Drive Differential Kinase Selectivity

The thieno[3,2-d]pyrimidine scaffold has been successfully exploited to generate highly selective kinase inhibitors. Critical to achieving selectivity is the vector of the exocyclic amino group. A scaffold morphing study identified thieno[3,2-d]pyrimidine derivative 24 as a potent and highly selective JAK1 inhibitor, with kinome-wide selectivity among 370 kinases [1]. This scaffold leverages the C2-amino vector, while the N3-amino-2-methyl pattern of the target compound offers an orthogonal vector for diversification, potentially addressing selectivity challenges that the C2-amino series cannot solve.

Kinase Inhibitor Selectivity Pharmacophore

Regioselective Synthetic Access via N3-Amino Derivatization in One-Pot Protocols

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones from methyl 3-amino-2-thiophene carboxylate proceeds through N-(2-carbomethoxy thienyl) imidate intermediates. Treatment with primary amines, hydrazine, or substituted hydrazines yields exclusively [3,2-d]-4(3H)-thienopyrimidinones and not the isomeric 1,3,4-thienotriazepin-5-ones . A separate AlMe₃-promoted one-pot synthesis enables direct construction of N-substituted thieno[3,2-d]pyrimidin-4(3H)-ones from the corresponding esters and amines . This regioselective and modular synthetic access is a direct consequence of the N3-amino-2-methyl architecture.

Synthetic Methodology Regioselectivity One-Pot Synthesis

Scaffold-Dependent Enrichment in Antiplasmodial Hit Discovery Favors the Thieno[3,2-d]pyrimidin-4(3H)-one Core

A phenotypic screening campaign of a diverse compound library against Plasmodium falciparum revealed that the thieno[3,2-d]pyrimidin-4(3H)-one scaffold was uniquely enriched among active chemotypes. Subsequent synthesis of 120 derivatives yielded 40 compounds with good activity against chloroquine-sensitive (IC50 35–344 nM) and chloroquine-resistant (IC50 45–800 nM) strains, with low cytotoxicity (CC50 15–50 µM) and no mutagenic potential [1]. The lead compound demonstrated liver-stage activity (Plasmodium yoelii IC50 = 35 nM) and in vivo efficacy (45% parasitemia reduction) [2]. This enrichment confirms the scaffold's privileged nature; the 3-amino-2-methyl architecture constitutes the core from which these potent derivatives are elaborated.

Antimalarial Phenotypic Screening Scaffold Enrichment

Recommended Application Scenarios for 3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one Based on Quantitative Evidence


Lead Optimization in Clostridium difficile Drug Discovery Programs

The 2-methyl substituent has been quantitatively validated as a critical driver of anti-Clostridial potency, with the lead compound 6a achieving MIC values of 19/38 µM—a >4-fold improvement over the initial hit [1]. Research groups focused on C. difficile drug discovery should procure the 2-methyl-substituted scaffold to maintain SAR continuity. The additional N3-amino handle provides a unique vector for further optimization of solubility-permeability balance without disrupting the essential 2-methyl pharmacophore.

Antimalarial Lead Generation Targeting Blood- and Liver-Stage Parasites

Phenotypic screening has established the thieno[3,2-d]pyrimidin-4(3H)-one core as a privileged scaffold for antiplasmodial activity, with a 33% hit rate among 120 synthesized derivatives and IC50 values reaching 35 nM against liver-stage parasites [1]. Critically, scaffold-hopping SAR confirms that a heteroatom at the N3-equivalent position is mandatory for activity . Procurement of the 3-amino-2-methyl variant provides a validated, dual-stage-active antiplasmodial starting point with a known mechanism distinct from artemisinin, chloroquine, and other commercial antimalarials .

Kinase Inhibitor Discovery Targeting Underexplored Pharmacophoric Space

The extensively studied C2-amino thieno[3,2-d]pyrimidine series has delivered potent JAK1 inhibitors with nanomolar IC50 values and kinome-wide selectivity [1]. The N3-amino-2-methyl scaffold provides an orthogonal hydrogen-bond donor/acceptor vector that may engage kinase hinge regions differently, offering a route to novel selectivity profiles and freedom-to-operate in crowded kinase inhibitor intellectual property landscapes. This is particularly valuable for programs targeting kinases where C2-amino series have already been claimed or where JAK1/JAK2 selectivity remains suboptimal.

Efficient Parallel Library Synthesis for High-Throughput Screening

The exclusive regioselectivity of the N3-amino scaffold synthesis—yielding only [3,2-d]-4(3H)-thienopyrimidinones without detectable thienotriazepinone byproducts [1]—combined with the established AlMe₃-promoted one-pot derivatization protocol , makes this compound exceptionally well-suited for parallel medicinal chemistry. The facile, regiospecific functionalization of the free N3-amino group (e.g., acylation, sulfonylation, reductive amination) enables rapid generation of focused libraries for high-throughput screening, reducing synthesis time and cost per compound relative to scaffolds requiring protecting group manipulations or chromatographic separation of regioisomeric mixtures.

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